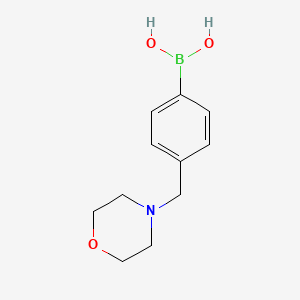

![molecular formula C12H17NO2 B1273741 [4-(Morpholinomethyl)phenyl]methanol CAS No. 91271-65-7](/img/structure/B1273741.png)

[4-(Morpholinomethyl)phenyl]methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVQMAWLNHACQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383719 | |

| Record name | [4-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-65-7 | |

| Record name | 4-(4-Morpholinylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Morpholin-4-ylmethyl)benzylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of [4-(Morpholinomethyl)phenyl]methanol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Morpholinomethyl)phenyl]methanol, a substituted toluene derivative, is a chemical compound with potential applications in medicinal chemistry and materials science. This document provides a concise technical overview of its known properties, including its chemical identity and basic physical characteristics. Due to the limited availability of published data, this guide primarly summarizes information from chemical suppliers.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. The presence of the morpholine moiety, a common functional group in medicinal chemistry, suggests its potential as a scaffold for the development of novel therapeutic agents. The hydroxyl group provides a reactive site for further chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]methanol | Thermo Fisher Scientific[1] |

| CAS Number | 91271-65-7 | Thermo Fisher Scientific[1] |

| Molecular Formula | C12H17NO2 | Thermo Fisher Scientific[1] |

| Molecular Weight | 207.273 g/mol | Thermo Fisher Scientific[1] |

| Purity | 97% | Thermo Fisher Scientific[1] |

| Appearance | Not Specified | |

| Melting Point | Not Specified | |

| Boiling Point | Not Specified | |

| Solubility | Not Specified |

Synthesis and Reactivity

-

Nucleophilic substitution: Reaction of a 4-(halomethyl)benzyl alcohol derivative (e.g., 4-(chloromethyl)benzyl alcohol or 4-(bromomethyl)benzyl alcohol) with morpholine. This would form the tertiary amine linkage.

-

Reduction: Alternatively, the compound could be prepared by the reduction of 4-(morpholinomethyl)benzaldehyde.

A generalized workflow for a potential synthesis is presented below.

Figure 1. A potential synthetic workflow for this compound.

Biological and Pharmacological Properties

As of the date of this document, there is no publicly available information regarding the biological activity or pharmacological properties of this compound. The structural alerts, namely the morpholine and benzyl alcohol moieties, are present in various biologically active compounds, suggesting that this molecule could be a subject of interest in drug discovery programs. However, without experimental data, any discussion of its potential mechanism of action or involvement in signaling pathways would be purely speculative.

Experimental Protocols

Due to the absence of published research detailing the synthesis or use of this compound, specific experimental protocols cannot be provided at this time. Researchers interested in working with this compound would need to develop and optimize their own procedures for its synthesis, purification, and analysis. General synthetic methods for similar compounds can be found in the organic chemistry literature.

Conclusion

This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile regarding its physical, chemical, and biological properties. The information available is currently limited to that provided by chemical suppliers. Further research is required to elucidate its properties and potential applications. This document serves as a baseline of currently available information for the scientific community.

References

Technical Guide: [4-(Morpholinomethyl)phenyl]methanol (CAS

91271-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Morpholinomethyl)phenyl]methanol, with the CAS number 91271-65-7, is a benzyl alcohol derivative distinguished by a morpholinomethyl substituent at the para position. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The morpholine moiety is a common feature in a variety of biologically active compounds, known to enhance pharmacokinetic properties such as solubility and metabolic stability. The benzyl alcohol group provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, intended to support research and development endeavors.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 91271-65-7 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| IUPAC Name | [4-(Morpholin-4-ylmethyl)phenyl]methanol | [1] |

| Synonyms | N-(4-hydroxymethylbenzyl)morpholine | [3] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in polar organic solvents. | [4] |

Table 2: Predicted Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl H | ~7.3 | d | 2H | Ar-H (ortho to CH₂OH) |

| Phenyl H | ~7.2 | d | 2H | Ar-H (ortho to CH₂N) |

| Methylene H | ~4.6 | s | 2H | Ar-CH₂-OH |

| Methylene H | ~3.7 | t | 4H | O-(CH₂)₂-N |

| Methylene H | ~3.5 | s | 2H | Ar-CH₂-N |

| Methylene H | ~2.5 | t | 4H | N-(CH₂)₂-C |

| Hydroxyl H | Variable | br s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Phenyl C | ~140 | Ar-C -CH₂OH |

| Phenyl C | ~138 | Ar-C -CH₂N |

| Phenyl C | ~129 | Ar-C H (ortho to CH₂N) |

| Phenyl C | ~127 | Ar-C H (ortho to CH₂OH) |

| Methylene C | ~67 | O-(C H₂)₂-N |

| Methylene C | ~65 | Ar-C H₂-OH |

| Methylene C | ~63 | Ar-C H₂-N |

| Methylene C | ~54 | N-(C H₂)₂-C |

Synthesis and Experimental Protocols

Two primary synthetic routes are plausible for the preparation of this compound: reductive amination and nucleophilic substitution. Detailed experimental protocols for both methods are provided below.

Synthesis via Reductive Amination

This method involves the reaction of 4-(hydroxymethyl)benzaldehyde with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Caption: Reductive Amination Synthesis Workflow.

Synthesis via Nucleophilic Substitution

This alternative route involves the reaction of a suitable benzyl halide, such as 4-(bromomethyl)benzyl alcohol, with morpholine.

Experimental Protocol:

-

Starting Material: Prepare 4-(bromomethyl)benzyl alcohol from 4-(bromomethyl)benzoic acid via reduction.

-

Reaction Setup: Dissolve 4-(bromomethyl)benzyl alcohol (1.0 eq) and morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Nucleophilic Substitution Synthesis Workflow.

Biological Activity and Potential Applications

While specific biological activities for this compound have not been extensively reported, the presence of the morpholine ring suggests potential for pharmacological applications. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.

Compounds containing the morpholine moiety have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Many morpholine derivatives have been investigated as potent anticancer agents. For instance, some inhibit kinases involved in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: Morpholine-containing compounds have also shown promise as anti-inflammatory agents by targeting key inflammatory pathways.

Given these precedents, this compound serves as an excellent starting point for the development of novel therapeutic agents. The benzyl alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to generate a library of derivatives for biological screening.

Caption: Drug Discovery Workflow.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

-

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to [4-(Morpholinomethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Morpholinomethyl)phenyl]methanol is a bifunctional organic molecule incorporating a morpholine moiety and a benzyl alcohol group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis via the reduction of 4-(morpholinomethyl)benzaldehyde, and a prospective outlook on its potential biological applications based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on its synthesis and physicochemical properties while postulating potential areas of investigation for drug discovery programs.

Chemical Structure and Properties

This compound is characterized by a central benzene ring substituted at the 1 and 4 positions with a hydroxymethyl group (-CH₂OH) and a morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O), respectively.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 91271-65-7 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | OCc1ccc(CN2CCOCC2)cc1 | [2] |

| InChIKey | MWVQMAWLNHACQK-UHFFFAOYSA-N | [2] |

Synthesis

The most direct and common synthetic route to this compound is the reduction of its corresponding aldehyde, 4-(morpholinomethyl)benzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 4-(Morpholinomethyl)benzaldehyde

This protocol is a general procedure based on standard organic chemistry methods for the reduction of aromatic aldehydes.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

4-(Morpholinomethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde) and cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Applications and Future Directions

While there is a lack of specific biological data for this compound in the public domain, its structural motifs suggest several potential avenues for investigation in drug discovery.

-

Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors.[6] The phenylmethanol core of this molecule could serve as a versatile scaffold for the synthesis of libraries of compounds to be screened against various kinase targets implicated in cancer and inflammatory diseases.

-

Monoamine Neurotransmitter Modulators: Phenylmorpholine analogs have been explored as agents that can modify the release and reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[7] This suggests that derivatives of this compound could be investigated for their potential in treating neurological and psychiatric disorders.

-

Antifungal Agents: The morpholine moiety is present in some antifungal agents.[8] Further chemical modification of this compound could lead to the development of novel antifungal compounds.

Logical Relationship for a Hypothetical Drug Discovery Cascade:

Caption: A potential drug discovery workflow starting with the title compound.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a building block in the development of new therapeutic agents. This guide provides a detailed protocol for its synthesis, which should enable researchers to produce this compound for further investigation. While specific biological data is currently unavailable, the structural features of the molecule suggest promising avenues for research in kinase inhibition, neuroscience, and infectious diseases. Future studies are warranted to elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

- 1. 91271-65-7|(4-(Morpholinomethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. asianpubs.org [asianpubs.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of [4-(Morpholinomethyl)phenyl]methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound [4-(Morpholinomethyl)phenyl]methanol. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: a para-substituted benzyl alcohol and a morpholine ring. This guide is intended to assist researchers in the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Ar-H (ortho to CH₂OH) |

| ~ 7.2 | d | 2H | Ar-H (ortho to CH₂N) |

| ~ 4.6 | s | 2H | -CH₂OH |

| ~ 3.7 | t | 4H | O(CH₂)₂ |

| ~ 3.5 | s | 2H | Ar-CH₂-N |

| ~ 2.5 | t | 4H | N(CH₂)₂ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (quaternary, attached to CH₂OH) |

| ~ 135 | Ar-C (quaternary, attached to CH₂N) |

| ~ 129 | Ar-C H (ortho to CH₂OH) |

| ~ 128 | Ar-C H (ortho to CH₂N) |

| ~ 67 | O(C H₂)₂ |

| ~ 65 | -C H₂OH |

| ~ 63 | Ar-C H₂-N |

| ~ 54 | N(C H₂)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Medium to Strong | Aliphatic C-H stretch (CH₂ groups) |

| 1610, 1500 | Medium to Weak | Aromatic C=C stretch |

| 1450 | Medium | CH₂ bend |

| 1120 - 1085 | Strong | C-O stretch (ether in morpholine ring) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| 850 - 800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound (C₁₂H₁₇NO₂) is 207.1259 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) under appropriate ionization conditions.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry for this compound

| m/z | Proposed Fragment Ion |

| 207 | [M]⁺ (Molecular Ion) |

| 190 | [M - OH]⁺ |

| 178 | [M - CH₂OH]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal. If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Spectrum Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.[1][2][3]

-

Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to assign them to specific functional groups.[1]

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI) or other soft ionization techniques.

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation. "Soft" ionization techniques like ESI or Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical pathway for structure elucidation.

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Logical relationship between the structural components of the molecule and their expected spectroscopic signatures.

References

[4-(Morpholinomethyl)phenyl]methanol safety and hazards

An In-depth Technical Guide to the Safety and Hazards of [4-(Morpholinomethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (4-(Morpholin-4-ylmethyl)phenyl)methanol |

| CAS Number | 91271-65-7[2] |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Chemical Structure | (A chemical structure diagram would be placed here in a formal whitepaper) |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

Note: Classifications may vary slightly between suppliers.

Signal Word

Precautionary Statements

A summary of key precautionary statements is provided below. For a full list, refer to the supplier's SDS.

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Data

A thorough search of publicly available literature and toxicological databases did not yield specific quantitative toxicity data for this compound, such as oral, dermal, or inhalation LD50 values. The toxicological properties have not been fully investigated.[2] The hazard classifications are likely based on in vitro testing, structural alerts, and/or data from analogous compounds. The presence of the morpholine moiety, a secondary amine, can be associated with corrosive properties in certain molecular contexts.

Experimental Protocols for Hazard Determination

The classification of this compound as a skin and eye corrosive is likely determined through standardized in vitro testing protocols to avoid the use of animal testing for severe local damage. The following sections detail the principles of the most relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.

Skin Corrosion: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

This test method is designed to predict the skin corrosion potential of a chemical by assessing its effect on a three-dimensional reconstructed human epidermis (RhE) model. These models mimic the biochemical and physiological properties of the upper layers of human skin.

Methodology:

-

Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For a solid substance like this compound, it would be applied uniformly to cover the epidermis, often moistened with water to ensure good contact. At least two tissue replicates are used for each chemical and control for each exposure time.

-

Exposure Times: The chemical is applied for specific time points, typically 3 minutes and 1 hour, to assess the rate and extent of damage.

-

Viability Assessment: After exposure, the tissues are rinsed, and cell viability is measured. The most common method is the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted. The amount of formazan produced is measured spectrophotometrically and is directly proportional to the number of viable cells.

-

Classification: The substance is classified based on the reduction in cell viability compared to negative controls.

-

Corrosive (Category 1): If the mean viability after a 3-minute exposure is ≤ 50%, or after a 1-hour exposure is ≤ 15%.

-

Non-Corrosive: If the mean viability after a 1-hour exposure is > 15%.

-

Caption: Workflow for OECD 431 Skin Corrosion Test.

Serious Eye Damage: OECD Test Guideline 437 - Bovine Corneal Opacity and Permeability (BCOP) Test

The BCOP assay is an ex vivo method that uses corneas from cattle eyes, obtained as a by-product from abattoirs, to evaluate a chemical's potential to cause severe eye damage.

Methodology:

-

Cornea Preparation: Bovine corneas are excised and mounted in a specialized holder that creates separate anterior and posterior chambers.

-

Chemical Application: The test chemical is applied to the epithelial surface of the cornea for a defined exposure period (e.g., 10 minutes for liquids, 1 hour for solids).

-

Opacity Measurement: Corneal opacity (cloudiness) is measured using an opacitometer before and after exposure. The change in opacity is a measure of protein denaturation and swelling in the cornea.

-

Permeability Measurement: After opacity readings, the permeability of the cornea is assessed. Sodium fluorescein dye is added to the anterior chamber. After a 90-minute incubation, the amount of dye that has passed through the cornea into the posterior chamber is measured with a spectrophotometer. Increased permeability indicates damage to the corneal barrier function.

-

Calculating the In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS.

-

IVIS = Mean Opacity Value + (15 × Mean Permeability Value)

-

-

Classification: The IVIS is used to classify the chemical.

-

Serious Eye Damage (Category 1): IVIS ≥ 55.1

-

No Classification Required: IVIS ≤ 3

-

Caption: Workflow for OECD 437 BCOP Eye Damage Test.

Handling and Storage

Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store in a designated corrosives area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor.[2][3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. Ingestion causes severe swelling and damage to tissues and a danger of perforation.[2]

Conclusion

This compound is a corrosive compound that requires careful handling by trained personnel in a controlled laboratory environment. The primary hazards are severe skin burns and serious eye damage. While specific quantitative toxicological data is lacking, the established classifications, likely derived from standardized in vitro protocols such as OECD 431 and 437, mandate the use of comprehensive personal protective equipment and engineering controls. All researchers and drug development professionals must review the full Safety Data Sheet and adhere to all institutional safety guidelines before working with this substance.

References

The Biological Versatility of the Morpholine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of morpholine-containing compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity of Morpholine-Containing Compounds

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. A prominent target is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in many cancers.[1][2][3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | mTOR Inhibitor | A549 (Lung) | 0.033 ± 0.003 | [5] |

| 10h | mTOR Inhibitor | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |

| 10d | mTOR Inhibitor | A549 (Lung) | 0.062 ± 0.01 | [5] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [5] | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] | ||

| 46 | PI3Kα/mTOR Inhibitor | MDA361 (Breast) | 0.011 | [1] |

| 48 | PI3Kα/mTOR Inhibitor | MDA361 (Breast) | 0.008 | [1] |

| 5d | 1,2,3-Triazole derivative | MCF-7 (Breast) | 10.42 ± 0.25 | [6] |

| A-549 (Lung) | 12.97 ± 0.22 | [6] | ||

| HepG2 (Liver) | 13.05 ± 0.45 | [6] | ||

| M5 | Topoisomerase II Inhibitor | MDA-MB-231 (Breast) | 81.92 | [7] |

| M2 | Topoisomerase II Inhibitor | MDA-MB-231 (Breast) | 88.27 | [7] |

| Compound 6 | mTOR Kinase Inhibitor | H460 (Lung) | 7.43 ± 1.45 | [8] |

| PC-3 (Prostate) | 11.90 ± 0.94 | [8] | ||

| Compound 9 | Thieno[3,2-d]pyrimidine | H460 (Lung) | 0.003 | [8] |

| HT-29 (Colon) | 0.42 | [8] | ||

| MDA-MB-231 (Breast) | 0.74 | [8] | ||

| Compound 3 | Spirooxindole-triazole | A549 (Lung) | 1.87-4.36 | [8] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Morpholine-containing compounds, such as the dimorpholinoquinazoline derivatives, have been shown to inhibit key kinases in the PI3K/Akt/mTOR pathway, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity of Morpholine-Containing Compounds

The morpholine scaffold is a key component in several clinically important antimicrobial agents. Its presence can enhance the efficacy and broaden the spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity

Morpholine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine-containing compounds against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [9] |

| Compound 3 | Enterococcus hirae | 3.125 | [10] |

| Enterococcus faecium | 3.125 | [10] | |

| Escherichia coli | 12.5 | [10] | |

| Compound 6 | Bacillus anthracis | 6.25 | [10] |

| Pseudomonas orientalis | 6.25 | [10] | |

| Compound 10 | Staphylococcus aureus MRSA 19449 (with oxacillin) | 0.25 (oxacillin MIC reduction) | [11] |

| Compound 15 | Staphylococcus aureus MRSA 19449 (with oxacillin) | 0.25 (oxacillin MIC reduction) | [11] |

| Compound I-V | Various Bacteria | 1-10 | [12] |

| Compound 12 | Staphylococcus aureus | 25 | [13] |

| Escherichia coli | 29 | [13] |

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Morpholine-containing test compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antifungal Activity

Morpholine-based antifungals, such as amorolfine and fenpropimorph, are known to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[14][15][16][17][18][19]

The following table summarizes the MIC and Minimum Fungicidal Concentration (MFC) values of morpholine derivatives against various fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans ATCC 24433 | 2 | 4 | [20] |

| Candida glabrata NCYC 388 | 1 | 2 | [20] | |

| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | [20] | |

| Aspergillus niger ATCC 10578 | 4 | 8 | [20] | |

| Sila-analogue 5 | Candida albicans ATCC 24433 | 4 | 8 | [20] |

| Sila-analogue 15 | Candida albicans ATCC 24433 | 4 | 8 | [20] |

| Compound 9a | Candida glabrata ATCC 15126 | - | Fungicidal | [21] |

| Compound 9d | Candida glabrata ATCC 15126 | - | Fungicidal | [21] |

| Compound 12 | Candida albicans | 20 | - | [13] |

| Aspergillus niger | 40 | - | [13] |

Morpholine antifungals primarily target two enzymes in the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[15][17] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity.

Anti-Inflammatory Activity of Morpholine-Containing Compounds

Chronic inflammation is a hallmark of numerous diseases. Morpholine derivatives have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Quantitative Data: Anti-Inflammatory Activity

The following table provides IC50 values for the anti-inflammatory activity of representative morpholine-containing compounds.

| Compound ID | Assay | Cell Line/System | IC50 (µM) | Reference |

| Compound 6d | NF-κB Inhibition | HeLa cells | 3.81 | [22] |

| Compound 4f | NF-κB Inhibition | HeLa cells | 18.53 | [22] |

| Compound 4i | NF-κB Inhibition | HeLa cells | 22.93 | [22] |

| Corilagin | NO Production | RAW 264.7 | 66.64 µg/mL | [23] |

| Ibuprofen derivative | NF-κB Suppression | - | 46.6 ± 1.6 µg/mL | [24] |

| KGF | Cell Viability (LPS) | U87-MG | 12.5 µg/mL (protective) | [25] |

| CCF | Cell Viability (LPS) | U87-MG | 12.5 µg/mL (protective) | [25] |

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Morpholine derivatives can interfere with this pathway at various points, including the inhibition of IKK.

Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Morpholine-containing test compounds

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

Neuroprotective Activity of Morpholine-Containing Compounds

Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of key enzymes and the mitigation of oxidative stress.[26][27][28][29][30]

Quantitative Data: Neuroprotective Activity

The following table presents the IC50 values of morpholine-containing compounds in neuroprotective assays.

| Compound ID | Target/Assay | Cell Line/System | IC50 (µM) | Reference |

| Compound 25 | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) Inhibitor | - | Dual Inhibitor | [30] |

| Chalcone 5b | Antiproliferative | SH-SY5Y | < 20 | [31] |

| Chalcone 5i | Antiproliferative | SH-SY5Y | < 20 | [31] |

| Chalcone 5o | Antiproliferative | SH-SY5Y | < 20 | [31] |

| Chalcone 5w | Antiproliferative | SH-SY5Y | < 20 | [31] |

| Chrysin | Neuroprotective against Bupivacaine | SH-SY5Y | 10 (non-toxic conc.) | [32] |

Mechanism of Action: Combating Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Morpholine-containing compounds can exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in the cellular antioxidant response.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent

-

Morpholine-containing test compounds

-

MTT or other cell viability assay reagents

-

96-well microtiter plates

Procedure:

-

Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective morpholine compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

The morpholine scaffold is a versatile and valuable component in the design of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to interact with a wide range of biological targets, have led to the development of numerous potent and selective compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and development of the next generation of morpholine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of lipopolysaccharide (LPS)-induced neuroinflammatory response by polysaccharide fractions of Khaya grandifoliola (C.D.C.) stem bark, Cryptolepis sanguinolenta (Lindl.) Schltr and Cymbopogon citratus Stapf leaves in raw 264.7 macrophages and U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. dergipark.org.tr [dergipark.org.tr]

The Morpholine Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle, a saturated six-membered ring containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous structural motif in a wide array of approved drugs and clinical candidates. This technical guide delves into the multifaceted roles of the morpholine moiety in drug design, exploring its impact on pharmacological activity, pharmacokinetic profiles, and its application in targeting diverse disease areas.

Physicochemical Properties and Their Impact on Drug Design

The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity to drug molecules, a critical factor for oral bioavailability and cell permeability. The presence of the oxygen atom allows for hydrogen bond acceptance, enhancing aqueous solubility, while the overall saturated nature of the ring contributes to a degree of lipophilicity.[1] Furthermore, the nitrogen atom's basicity (pKa of morpholine is approximately 8.4) can be fine-tuned by substitution, allowing for the modulation of a compound's ionization state at physiological pH, which influences its absorption, distribution, and target engagement.[2]

The chair-like conformation of the morpholine ring also provides a rigid scaffold that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.[1] This conformational rigidity can lead to higher binding affinities and improved selectivity.

Pharmacological Activities and Therapeutic Applications

The versatility of the morpholine moiety is evident in the broad spectrum of pharmacological activities exhibited by morpholine-containing drugs. These compounds have found applications in oncology, central nervous system (CNS) disorders, infectious diseases, and more.

Anticancer Activity

Morpholine is a key component in numerous anticancer agents, often acting as a pharmacophore that interacts with the target protein or as a scaffold to improve drug-like properties. A notable example is gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2][3] The morpholine group in gefitinib enhances its solubility and pharmacokinetic profile.

Another important class of anticancer agents incorporating the morpholine scaffold are phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine oxygen can form crucial hydrogen bonds in the hinge region of the PI3K active site, contributing to potent and selective inhibition.[4]

Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier (BBB) permeability has made it a valuable component in the design of CNS-active drugs.[1] Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, features a morpholine ring that is critical for its activity and pharmacokinetic properties.[5][6] Similarly, aprepitant , a neurokinin-1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting, contains a morpholine core that contributes to its high binding affinity and CNS penetration.[7]

Other Therapeutic Areas

The morpholine moiety is also present in the antibiotic linezolid , where it plays a role in its antibacterial activity and pharmacokinetic profile.[8][9] Its incorporation has been explored in a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and antidiabetic agents, highlighting its broad applicability in drug discovery.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize key quantitative data for representative morpholine-containing drugs and experimental compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds

| Compound | Target | Cell Line | IC50 (µM) |

| Gefitinib | EGFR | Various Cancer Cell Lines | Varies by mutation status |

| PI3K Inhibitor (Example) | PI3Kα | - | 0.005 |

| Morpholine Derivative 1 | Topoisomerase II | MDA-MB-231 | 81.92 |

| Morpholine Derivative 2 | VEGFR-2 | HT-29 | 0.049 |

Table 2: CNS Activity of Selected Morpholine-Containing Compounds

| Compound | Target | Assay | IC50 / Ki (nM) |

| Aprepitant | NK1 Receptor | Binding Assay | 0.1 |

| Reboxetine | Norepinephrine Transporter | Reuptake Assay | - |

| Morpholine Derivative 3 | Acetylcholinesterase | Inhibition Assay | 1940 |

Table 3: Pharmacokinetic Properties of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |

| Reboxetine | ~94.5 | >97 | ~12-13 | CYP3A4 |

| Linezolid | ~100 | 31 | 5-7 | Oxidation |

| Aprepitant | ~60-65 | >95 | 9-13 | CYP3A4 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Signaling pathway of Gefitinib action on the EGFR pathway.

Caption: Mechanism of action of Aprepitant on the NK1 receptor pathway.

Caption: Experimental workflow for a kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a key morpholine-containing intermediate and for a common biological assay used to evaluate the efficacy of these compounds.

Synthesis of a Morpholine-Containing PI3K Inhibitor Intermediate

This protocol describes a general method for the synthesis of a 2-amino-4-morpholino-pyrimidine core, a common intermediate in the synthesis of PI3K inhibitors.

Materials:

-

2,4-dichloropyrimidine

-

Morpholine

-

Ammonia (in a suitable solvent, e.g., dioxane)

-

Diisopropylethylamine (DIPEA)

-

Solvents (e.g., Dichloromethane (DCM), Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Monosubstitution with Morpholine. Dissolve 2,4-dichloropyrimidine (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add morpholine (1 equivalent) and DIPEA (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-chloro-2-morpholinopyrimidine.[4]

-

Step 2: Amination. In a sealed tube, dissolve the 4-chloro-2-morpholinopyrimidine from Step 1 in a solution of ammonia in dioxane. Heat the reaction mixture to 100 °C for 16-24 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 2-amino-4-morpholinopyrimidine intermediate.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Morpholine-containing test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment. Prepare serial dilutions of the morpholine-containing test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.

-

MTT Addition. After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization. Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Conclusion

The morpholine moiety continues to be a highly valuable and frequently employed structural unit in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic tractability, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The successful application of morpholine in a diverse range of clinically approved drugs for various diseases underscores its significance. As drug discovery continues to evolve, the strategic incorporation of the morpholine scaffold will undoubtedly remain a key strategy in the design of novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to further explore the potential of this versatile heterocycle in their quest for new medicines.

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. ukm.my [ukm.my]

- 3. mdpi.com [mdpi.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aprepitant - Wikipedia [en.wikipedia.org]

- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

[4-(Morpholinomethyl)phenyl]methanol: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Morpholinomethyl)phenyl]methanol is a key bifunctional organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a reactive benzylic alcohol and a tertiary amine in the form of a morpholine ring, makes it a valuable building block for the synthesis of complex molecular architectures with diverse pharmacological activities. The morpholine moiety is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifying and physical data.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 91271-65-7 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Solid |

| Predicted Boiling Point | 337.3 ± 32.0 °C |

| Predicted Density | 1.147 ± 0.06 g/cm³ |

| SMILES | OCc1ccc(CN2CCOCC2)cc1 |

| InChI | InChI=1S/C12H17NO2/c14-9-10-5-7-12(8-6-10)11-13-1-3-15-4-2-13/h5-8,14H,1-4,9,11H2 |

Synthesis of this compound

Experimental Protocol 1: N-Alkylation of Morpholine with 4-(Bromomethyl)benzyl Alcohol

This method involves the nucleophilic substitution of a halogen on the benzylic position by the secondary amine of morpholine.

Reaction Scheme:

Materials:

-

4-(Bromomethyl)benzyl alcohol

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(bromomethyl)benzyl alcohol (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Experimental Protocol 2: Reductive Amination of 4-(Hydroxymethyl)benzaldehyde with Morpholine

This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the aldehyde and morpholine, followed by its reduction to the corresponding amine.

Reaction Scheme:

Materials:

-

4-(Hydroxymethyl)benzaldehyde

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane, add morpholine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: A Building Block for FAK Inhibitors

This compound has emerged as a crucial building block in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive target for cancer therapy.

The this compound moiety is frequently incorporated into the core scaffolds of FAK inhibitors, such as the 2,4-dianilinopyrimidine series. In these structures, the morpholinomethyl group often serves to enhance solubility and provide key interactions within the ATP-binding pocket of the FAK enzyme. For instance, a derivative incorporating this building block has demonstrated potent anti-FAK activity with an IC₅₀ value of 47 nM and has shown significant anti-proliferative effects in cancer cell lines.

FAK Signaling Pathway in Cancer

The following diagram illustrates the central role of FAK in cancer-related signaling pathways, which can be targeted by inhibitors synthesized using this compound.

Caption: FAK signaling pathway in cancer and the point of intervention for inhibitors.

Experimental Workflow for Screening FAK Inhibitors

The following diagram outlines a typical workflow for the screening and evaluation of novel FAK inhibitors synthesized using this compound.

Caption: Experimental workflow for the evaluation of FAK inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties conferred by the morpholine moiety make it an attractive starting material for the creation of novel therapeutic agents. The successful application of this compound in the development of potent FAK inhibitors highlights its significance in the ongoing search for more effective cancer treatments. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their synthetic and medicinal chemistry endeavors.

The Therapeutic Potential of [4-(Morpholinomethyl)phenyl]methanol Derivatives as Novel Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising class of compounds, [4-(Morpholinomethyl)phenyl]methanol derivatives, with a focus on their potential therapeutic applications in oncology. Recent research has identified these derivatives as potent inhibitors of Focal Adhesion Kinase (FAK), a critical mediator in cancer progression. This document summarizes the key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows to support further investigation and drug development efforts in this area.

Core Findings: Potent FAK Inhibition and Antiproliferative Activity

A series of 2,4-dianilinopyrimidine derivatives incorporating the this compound moiety have been synthesized and evaluated for their potential as anticancer agents. One lead compound, designated as 8a , has demonstrated significant inhibitory activity against FAK and potent antiproliferative effects against non-small cell lung cancer (H1975) and squamous cell carcinoma (A431) cell lines.[1][2]

Quantitative Biological Activity Data

The following table summarizes the key in vitro efficacy data for the lead compound 8a .

| Compound | Target | Assay Type | Cell Line | IC50 (µM) |

| 8a | FAK | Kinase Inhibition | - | 0.047 ± 0.006 |

| 8a | Cell Viability | Antiproliferative | H1975 | 0.044 ± 0.011 |

| 8a | Cell Viability | Antiproliferative | A431 | 0.119 ± 0.036 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lead compound and the key biological assays used for its evaluation.

Synthesis of 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (Compound 8a)

The synthesis of compound 8a is a multi-step process involving the preparation of key intermediates.

Step 1: Synthesis of 4-(Morpholinomethyl)aniline

-

Reduction of 4-nitrobenzylmorpholine: To a solution of 4-(4-nitrobenzyl)morpholine in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-(morpholinomethyl)aniline, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoic acid

-

Reaction Setup: In a reaction vessel, dissolve 2,4,5-trichloropyrimidine and 4-(morpholinomethyl)aniline in a suitable solvent like isopropanol.

-